molecular formula C11H21N3O2 B1528762 3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one CAS No. 1342059-85-1

3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one

Cat. No.: B1528762
CAS No.: 1342059-85-1
M. Wt: 227.3 g/mol
InChI Key: RWEVBTFNAVYGEI-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one is an interesting organic compound, consisting of a piperidin-2-one structure with an amino group at the 3rd position and a 2-(morpholin-4-yl)ethyl group at the 1st position. This compound’s unique structure enables diverse applications, making it a subject of interest in various scientific fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The preparation often starts with piperidin-2-one and involves introducing the amino and morpholin-4-yl ethyl groups.

  • Introduction of Amino Group: : The amino group at the 3rd position can be introduced using reagents like lithium diisopropylamide (LDA) followed by amination reactions.

  • Addition of Morpholin-4-yl Ethyl Group: : The morpholin-4-yl ethyl group can be attached using ethyl bromide and morpholine in the presence of a base, under reflux conditions.

Industrial Production Methods

The industrial preparation methods often optimize reaction conditions to increase yield and purity, using advanced catalysis and controlled environments.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation to form various oxo-derivatives.

  • Reduction: : Reduction can transform the ketone group into corresponding alcohols.

  • Substitution: : Substitution reactions may occur at the amino or morpholine moieties under suitable conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Various alkylating agents, halides under acidic or basic conditions.

Major Products Formed from These Reactions

  • Oxidation: : Formation of N-oxides and hydroxyl derivatives.

  • Reduction: : Conversion to alcohol derivatives.

  • Substitution: : Formation of different substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as a building block in organic synthesis to create more complex molecules.

Biology

  • Biological Probes: : Utilized in the design of molecular probes for biological research.

Medicine

  • Drug Development: : Investigated as a potential pharmacophore for the development of new therapeutic agents.

Industry

  • Industrial Catalysts: : Employed in the synthesis of catalysts for industrial applications.

Mechanism of Action

The compound's mechanism of action largely depends on its interactions with molecular targets such as enzymes, receptors, and ion channels. The unique structure of 3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one allows it to fit into binding sites with high specificity, facilitating the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine Derivatives: : Compounds like 3-Aminopiperidine have similar core structures but lack the morpholin-4-yl ethyl group.

  • Morpholine Derivatives: : Compounds such as 4-Morpholinoethylamine have similarities but do not possess the piperidin-2-one core.

Uniqueness

3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one stands out due to its unique combination of the piperidin-2-one core, an amino group, and a morpholin-4-yl ethyl group, which collectively contribute to its distinctive chemical behavior and wide-ranging applications.

Feel free to expand on any section or dive deeper into specific areas that interest you. There's a wealth of knowledge to explore within this fascinating compound!

Properties

IUPAC Name

3-amino-1-(2-morpholin-4-ylethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-10-2-1-3-14(11(10)15)5-4-13-6-8-16-9-7-13/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEVBTFNAVYGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CCN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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